molecular formula C25H24ClN5 B11611708 2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11611708
M. Wt: 429.9 g/mol
InChI Key: XTSRBTJWVWGYAO-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]benzimidazole core, which is a fused ring system containing both pyridine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a pyridine derivative under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)carbonylbenzoic acid
  • 4-Methylpiperazin-1-yl carbonyl group derivatives
  • N-Methylpiperazine derivatives

Uniqueness

Compared to similar compounds, 2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of the pyrido[1,2-a]benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on its antitubercular properties and potential anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a pyrido[1,2-a]benzimidazole core, which is known for various biological activities. It was synthesized through a reaction involving methyl 2-chloro-1-(p-chlorophenylmethyl)-1H-benzimidazole-5-carboxylate and N-methylpiperazine. The structure has been confirmed through NMR, mass spectrometry, and elemental analysis, establishing its potential as a scaffold for drug development .

Antitubercular Activity

Research indicates that this compound exhibits potent antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In a study evaluating various derivatives, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.12 µg/mL against susceptible strains and maintained good activity against resistant strains .

Table 1: Antitubercular Activity of Derivatives

CompoundMIC (µg/mL)Toxicity (IC50 µg/mL)Selectivity Index
This compound0.12>100>833
Compound 3a0.5816

This table summarizes the antitubercular activity alongside toxicity profiles of the compound and its derivatives. The high selectivity index indicates a favorable therapeutic window.

Case Study: Anticancer Activity of Related Compounds

A related study evaluated the anticancer effects of benzimidazole derivatives against multiple cancer cell lines including leukemia and melanoma. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations around 105M10^{-5}M .

Structure-Activity Relationship (SAR)

The structural modifications of the pyrido[1,2-a]benzimidazole framework are crucial for enhancing biological activity. The presence of the chlorobenzyl and piperazine moieties contributes to increased potency while minimizing toxicity. Further modifications at the benzyl ring have been suggested to optimize both efficacy and selectivity against target pathogens or cancer cells .

Properties

Molecular Formula

C25H24ClN5

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H24ClN5/c1-17-20(15-18-7-9-19(26)10-8-18)25(30-13-11-29(2)12-14-30)31-23-6-4-3-5-22(23)28-24(31)21(17)16-27/h3-10H,11-15H2,1-2H3

InChI Key

XTSRBTJWVWGYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)C)C#N

Origin of Product

United States

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